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molecular formula C21H17NO8 B8709811 4-Nitrophenyl 4-(ethoxycarbonylmethoxy)-1-hydroxy-2-naphthoate

4-Nitrophenyl 4-(ethoxycarbonylmethoxy)-1-hydroxy-2-naphthoate

Cat. No. B8709811
M. Wt: 411.4 g/mol
InChI Key: GGNVITLQOLYYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04390618

Procedure details

335 g (1.15 mol) of 1-hydroxy-4-ethoxycarbonylmethyloxy-2-naphthoic acid and 160 g (1 mol) of p-nitrophenol were added to 1 liter of toluene, and the mixture was stirred while keeping the temperature at 80° C. 130 mols of thionyl chloride were added dropwise over 30 minutes. After stirring for 30 minutes more, the mixture was cooled. The precipitated crystals were filtered off and dried to obtain 271 g (57% yield) of 1-hydroxy-4-ethoxycarbonylmethyloxy-2-naphthoic acid 4-nitrophenyl ester. Melting point: 165°-167° C.
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
130 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][C:3]=1[C:19]([OH:21])=[O:20].[CH:22]1[C:27]([N+:28]([O-:30])=[O:29])=[CH:26][CH:25]=[C:24](O)[CH:23]=1.S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[N+:28]([C:27]1[CH:22]=[CH:23][C:24]([O:20][C:19]([C:3]2[CH:4]=[C:5]([O:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:2]=2[OH:1])=[O:21])=[CH:25][CH:26]=1)([O-:30])=[O:29]

Inputs

Step One
Name
Quantity
335 g
Type
reactant
Smiles
OC1=C(C=C(C2=CC=CC=C12)OCC(=O)OCC)C(=O)O
Name
Quantity
160 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
130 mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes more
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)C1=C(C2=CC=CC=C2C(=C1)OCC(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 271 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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